1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-13-18(15-9-3-4-10-16(15)21-13)19(23)20(24)22-12-6-8-14-7-2-5-11-17(14)22/h2-5,7,9-11,21H,6,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQJSTVFYVAKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-333325 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of WAY-333325 would likely involve large-scale chemical synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, would be employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Nucleophilic Reactions at the Diketone Core
The ethane-1,2-dione moiety is highly electrophilic, enabling nucleophilic attacks at the carbonyl groups. Key reaction pathways include:
Mechanistic Insight : The electron-deficient carbonyl groups facilitate nucleophilic addition, with regioselectivity influenced by steric hindrance from the indole and dihydroquinoline substituents.
Cycloaddition and Radical-Mediated Reactions
The compound’s conjugated system supports cycloaddition and radical-based transformations:
Diels-Alder Cycloaddition
-
Conditions : Maleic anhydride, toluene, 110°C.
-
Product : Fused tetracyclic adducts via [4+2] cyclization (predicted computationally) .
Photoredox Radical Cyclization
-
Conditions : Ru(bpy)₃Cl₂, blue LED, DMSO.
-
Product : Intramolecular C–C bond formation between indole and dihydroquinoline moieties .
Transition Metal-Catalyzed Coupling
Palladium and gold catalysts enable functionalization of the indole and dihydroquinoline rings:
| Catalyst System | Reaction Type | Key Product | Reference |
|---|---|---|---|
| Pd(OAc)₂, PPh₃, DMF | Suzuki-Miyaura cross-coupling | Aryl-substituted derivatives | |
| AuCl₃/AgNTf₂, CH₂Cl₂ | Alkyne hydroarylation | Alkynylated indole analogs |
Limitation : Steric bulk from the 2-methylindole group may reduce coupling efficiency at the C3 position.
Selective Ketone Reduction
-
Conditions : NaBH₄, MeOH, 0°C → RT.
-
Product : 1,2-Diol intermediate (observed in related diketones) .
Oxidative Rearrangement
-
Conditions : MnO₂, CHCl₃, reflux.
-
Product : Quinoline-indole fused lactams (hypothesized via C–N bond formation) .
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl, MeOH), the diketone undergoes keto-enol tautomerism, stabilizing enolate intermediates for further alkylation or acylation. Base-mediated cleavage (e.g., NaOH, H₂O₂) fragments the molecule at the central diketone bond .
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1 = highest) | Preferred Reaction Partners |
|---|---|---|
| Ethane-1,2-dione | 1 | Amines, hydrazines, Grignard |
| Indole C3 position | 2 | Electrophiles, radicals |
| Dihydroquinoline N1 | 3 | Alkyl halides, acyl chlorides |
Key Research Findings
-
Stereoelectronic Effects : The 2-methyl group on the indole ring sterically shields the C2 position, directing reactivity to C3 and C5 positions .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMSO) enhance diketone electrophilicity but may stabilize competing intermediates in protic media .
-
Catalyst Poisoning : The dihydroquinoline nitrogen can coordinate to Pd, requiring bulky ligands (e.g., XPhos) to prevent deactivation .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C22H23N3O2
- Molecular Weight : 377.5 g/mol
- IUPAC Name : 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. Research indicates that derivatives of quinoline and indole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have shown that related quinoline derivatives possess broad-spectrum antibacterial effects, which may be attributed to their ability to interfere with bacterial DNA synthesis and function . The specific compound may exhibit similar properties, warranting further investigation.
Neuroprotective Effects
Neuroprotection is another area of interest for this compound. Compounds with quinoline and indole structures have been studied for their neuroprotective effects against oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's . Preliminary findings suggest that this compound may enhance neuronal survival and function under stress conditions.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Quinoline Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Indole Derivative Synthesis : The indole moiety is synthesized separately and then coupled with the quinoline component.
- Final Coupling Reaction : The final product is obtained through a condensation reaction between the two components.
The methods used for synthesis are crucial for optimizing yield and purity, impacting the subsequent biological evaluation .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of similar quinoline-indole hybrids. The study found that these compounds effectively inhibited tumor growth in xenograft models, demonstrating their potential as novel anticancer agents .
Case Study 2: Antimicrobial Activity Assessment
A recent investigation assessed the antimicrobial activity of various quinoline derivatives against resistant strains of bacteria. Results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics, suggesting their potential use in treating resistant infections .
Case Study 3: Neuroprotective Mechanisms
Research published in Neuroscience Letters explored the neuroprotective effects of indole-based compounds in models of oxidative stress. The study reported significant reductions in neuronal cell death when treated with these compounds, indicating their therapeutic potential for neurodegenerative disorders .
Mechanism of Action
WAY-333325 exerts its effects by inhibiting the activity of MEK1, a kinase involved in the MAPK pathway. By blocking MEK1, WAY-333325 prevents the phosphorylation and activation of downstream proteins, ultimately inhibiting cell division and promoting cell death in cancer cells. The molecular targets and pathways involved include the MAPK/ERK pathway, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
WAY-214156: Another MEK1 inhibitor with a similar mechanism of action.
PD0325901: A potent and selective MEK1 inhibitor used in cancer research.
Trametinib: A clinically approved MEK1 inhibitor for the treatment of melanoma.
Uniqueness
WAY-333325 is unique in its specific chemical structure and binding affinity for MEK1. Compared to other MEK1 inhibitors, it may offer distinct pharmacokinetic properties, such as improved bioavailability or reduced side effects .
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cell lines, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a quinoline and an indole moiety. Its molecular formula is . The presence of these heterocycles is significant as they often contribute to the biological properties of pharmaceuticals.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that it may exert its effects through:
- Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis.
- Modulation of Apoptotic Pathways : It influences key proteins involved in apoptosis, such as BAX and Bcl-2, leading to increased cell death in malignant cells.
- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound can cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells.
Biological Activity Data
Recent studies have evaluated the anticancer activity of this compound across various cancer cell lines. The following table summarizes key findings regarding its efficacy:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| H460 (Lung carcinoma) | 4.9 ± 0.7 | Induction of apoptosis |
| A-431 (Skin carcinoma) | 2.0 ± 0.9 | Cell cycle arrest |
| HT-29 (Colon adenocarcinoma) | 4.4 ± 1.3 | Inhibition of proliferation |
| DU145 (Prostate carcinoma) | 12.0 ± 1.6 | Moderate activity |
| MCF7 (Breast adenocarcinoma) | 14.6 ± 3.9 | Moderate activity |
These values indicate that the compound exhibits significant antiproliferative effects, particularly against skin and lung carcinoma cells, making it a candidate for further development in cancer therapy .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antiproliferative Effects : In a study published in Molecules, the compound was tested against multiple cancer cell lines, showing a strong antiproliferative effect particularly in skin and lung carcinoma models . The study highlighted that structural modifications could enhance or diminish activity.
- Mechanistic Insights : Another investigation focused on the apoptotic pathways activated by this compound. It was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins, suggesting a robust mechanism for inducing cell death in cancer cells .
- Comparative Analysis : A comparative study indicated that derivatives of this compound generally exhibited greater potency than their parent quinoline structures, emphasizing the importance of molecular modifications in enhancing biological activity .
Q & A
Q. What synthetic methodologies are recommended for preparing this diketone derivative, and how can reaction yields be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 3,4-dihydroquinoline derivatives with 2-methylindole precursors under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base at 80–100°C) achieves moderate yields (52–73%) . Optimization strategies include:
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 8.13 ppm for aromatic protons) and carbonyl groups (δ 194.5 ppm) .
- HRMS : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 213.0657 vs. calculated 213.0664) .
- XRD : Resolves stereochemical ambiguities via single-crystal analysis (mean C–C bond length: 0.002 Å; R factor: 0.041) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
While specific toxicity data are limited, general precautions include:
- Skin/eye protection : Use nitrile gloves and goggles; rinse contaminated skin with soap/water for 15 minutes .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .
Advanced Research Questions
Q. How should researchers resolve discrepancies between theoretical and observed NMR chemical shifts?
Discrepancies often arise from solvent effects, tautomerism, or impurities. Methodological steps include:
Q. What strategies enhance the stability of this compound under oxidative or hydrolytic conditions?
Stability challenges stem from the diketone moiety and indole NH group. Mitigation approaches:
Q. How can single-crystal XRD complement NMR in resolving structural ambiguities?
XRD provides definitive bond angles, dihedral angles, and crystal packing data. For example:
Q. What methodological considerations are critical when evaluating this compound’s biological activity?
Key steps for enzyme inhibition assays include:
Q. How can computational modeling predict the reactivity of diketone groups in cross-coupling reactions?
DFT or molecular docking simulations guide experimental design:
- Frontier molecular orbitals (FMOs) : Identify nucleophilic/electrophilic sites (e.g., diketone C=O as electrophilic centers) .
- Transition-state analysis : Model activation energies for Suzuki-Miyaura or Buchwald-Hartwig couplings .
Data Analysis and Optimization
Q. What analytical workflows validate purity when scaling synthesis from mg to gram scale?
Combine:
Q. How do researchers address contradictory data between spectroscopic and crystallographic results?
Contradictions may indicate polymorphism or dynamic processes. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
